Home > Products > Screening Compounds P43335 > 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one
3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one -

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one

Catalog Number: EVT-13222790
CAS Number:
Molecular Formula: C12H8ClN5O
Molecular Weight: 273.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones. This compound features a pyrimidine core substituted with an amino group and a chloropyridine moiety, which contributes to its potential biological activity. The compound is of interest in medicinal chemistry due to its structural characteristics that may influence its pharmacological properties.

Source

The compound can be synthesized through various chemical reactions involving pyrimidine derivatives and chloropyridine intermediates. Research articles have documented the synthesis and evaluation of similar compounds for their biological activities, particularly as kinase inhibitors and anti-inflammatory agents .

Classification

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one is classified as a heterocyclic compound, specifically a nitrogen-containing bicyclic structure. It falls within the broader category of pyrimidine derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

  1. Condensation Reactions: Utilizing amino and carbonyl compounds under acidic or basic conditions to form the pyrimidine skeleton.
  2. Substitution Reactions: Introducing the chloropyridine moiety through electrophilic aromatic substitution or coupling reactions.

Technical Details

For instance, one method involves the reaction of 2-amino-5-chloropyridine with appropriate carbonyl precursors in the presence of a catalyst, followed by cyclization to form the desired pyrido[2,3-d]pyrimidinone structure . The final product can be purified through recrystallization or chromatography techniques.

Molecular Structure Analysis

Structure

The molecular structure of 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one can be represented as follows:

  • Molecular Formula: C10_{10}H8_{8}ClN5_{5}O
  • Molecular Weight: Approximately 253.66 g/mol

The structure features a pyrido[2,3-d]pyrimidinone core with an amino group at position 3 and a chloropyridine substituent at position 2.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds. For example, NMR can provide information about the hydrogen environments in the molecule, while MS can confirm the molecular weight.

Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions typical for pyrido[2,3-d]pyrimidinones:

  1. Nucleophilic Substitution: The amino group may participate in nucleophilic substitution reactions with electrophiles.
  2. Cyclization: Further reactions can lead to the formation of more complex structures through cyclization with other heterocycles or functional groups.

Technical Details

For example, when reacted with electrophilic agents like alkyl halides or acyl chlorides, the amino group can form new bonds leading to substituted derivatives that may exhibit enhanced biological activity .

Mechanism of Action

Process

The mechanism of action for compounds like 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one often involves interaction with specific biological targets such as kinases or enzymes involved in cellular signaling pathways.

Data

Research has shown that similar compounds can inhibit phosphoinositide 3-kinase alpha activity, which plays a crucial role in various cellular processes including growth and metabolism . The binding affinity and inhibitory potency are typically evaluated using assays that measure enzyme activity in the presence of the compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents like dimethyl sulfoxide or ethanol; limited solubility in water.

Chemical Properties

The compound is expected to exhibit moderate stability under standard laboratory conditions but may be sensitive to strong acids or bases due to its functional groups.

Relevant data on melting point and boiling point should be determined experimentally during synthesis and characterization stages.

Applications

Scientific Uses

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anti-cancer or anti-inflammatory agents due to its structural similarity to known kinase inhibitors.
  2. Biochemical Research: As a tool for studying enzyme inhibition mechanisms and cellular signaling pathways.

Research continues to explore its efficacy and safety profiles in preclinical studies to evaluate its potential therapeutic uses .

Rationale for Molecular Design and Target Selection

Pharmacophoric Features in EGFR Inhibition

The molecular architecture of 3-amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one embodies the essential pharmacophoric elements for potent epidermal growth factor receptor (EGFR) inhibition. EGFR inhibitors characteristically adopt a Y-shaped configuration comprising three critical regions: a planar heteroaromatic hinge-binding domain, a hydrophobic tail occupying region I, and a terminal hydrophilic moiety anchoring in region II [1] [2]. The pyrido[2,3-d]pyrimidin-4(3H)-one core serves as the central planar heterocycle, positioned to form dual hydrogen bonds with the hinge residue Met793—a fundamental interaction observed in crystallographic studies of EGFR-inhibitor complexes [8] [10]. The 5-chloropyridinyl extension at position 2 functions as the hydrophobic tail, engineered to penetrate the deep hydrophobic pocket (region I) formed by Leu718, Val726, and Ala743 [1]. This chlorinated aryl group enhances van der Waals contacts while its halogen atom modulates electron distribution for optimized binding. The 3-amino substituent projects toward the solvent-exposed region II, enabling hydrogen bond formation with Asp855 and Lys745, residues critical for catalytic activity regulation [10].

Table 1: Pharmacophore Mapping of Target Compound

Pharmacophoric ElementStructural ComponentEGFR Binding Interactions
Planar heteroaromatic systemPyrido[2,3-d]pyrimidinone coreH-bond with Met793 backbone NH and carbonyl
Hydrophobic tail5-Chloropyridin-3-yl groupVan der Waals in hydrophobic region I (Leu718, Val726, Ala743)
Solvent-exposed moiety3-Amino groupH-bond with Asp855/Lys745; cation-π potential
Covalent warhead (optional)NoneNon-covalent inhibitor design minimizes off-target reactivity

Role of Pyrido[2,3-d]pyrimidin-4(3H)-one Scaffolds in Kinase Targeting

Pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds demonstrate exceptional versatility as ATP-competitive kinase inhibitors due to their bidirectional hydrogen-bonding capacity and iso-steric relationship with purine nucleotides. This bicyclic system mimics the adenine ring of ATP, enabling deep penetration into the kinase catalytic cleft while providing synthetic accessibility for strategic substitution [5] [8]. The scaffold's electron-deficient character enhances π-stacking with Phe723 in the EGFR active site, a residue critical for nucleotide positioning [10]. Unlike quinazoline-based inhibitors (e.g., erlotinib, gefitinib) associated with dose-limiting toxicities, the pyridopyrimidinone framework offers improved selectivity profiles by exploiting subtle differences in hinge region conformation across kinase families [8].

Structural advantages include:

  • Regiochemical flexibility: Substitutions at positions 2, 3, and 6 permit three-dimensional optimization toward mutant EGFR conformations while maintaining hinge interactions [1]
  • Electron delocalization: The conjugated system enables charge transfer interactions with catalytic lysine (Lys745), enhancing binding affinity beyond pure hydrophobic effects [10]
  • Biososteric potential: Nitrogen atom positioning mimics the N1 and N9 positions of adenine, enabling ATP-competitive inhibition without requiring ribose-mimicking groups [5]

Table 2: Comparative Kinase Inhibition Profiles of Fused Pyrimidine Scaffolds

Core StructureRepresentative InhibitorEGFRWT IC50 (nM)Selectivity Index vs. Normal Cells
Pyrido[2,3-d]pyrimidin-4(3H)-oneCompound 8a [1]99>100-fold
QuinazolineGefitinib2720-50 fold
Pyrrolo[2,3-d]pyrimidineAvitinib (Abivertinib)1.2~80-fold
Pyrazolo[3,4-d]pyrimidineCompound B1 [9]13>150-fold

Structural Analogues in Overcoming EGFRT790M Mutant Resistance

The 5-chloropyridin-3-yl variant demonstrates strategic advantages against the gatekeeper EGFRT790M mutation, which confers resistance to first-generation inhibitors through steric hindrance and increased ATP affinity. Unlike quinazoline-based reversible inhibitors, the pyridopyrimidinone core's compact planarity allows accommodation within the restructured hydrophobic pocket of T790M mutants, where bulkier methionine residues replace threonine [1] [3]. Compound 8a—a structural analogue featuring a pyrido[2,3-d]pyrimidinone core with chlorophenyl substitution—achieved IC50 values of 0.099 µM against EGFRWT and 0.123 µM against EGFRT790M, demonstrating <1.3-fold potency reduction compared to >100-fold loss observed with gefitinib [1] [2].

The molecular basis for mutant selectivity involves:

  • Steric complementarity: The 5-chloropyridin-3-yl group's 120° dihedral angle positions the chlorine ortho to the hinge domain, avoiding steric clash with Met790 while filling the enlarged hydrophobic pocket [9]
  • Electrostatic adaptation: Chlorine's sigma-hole interaction with backbone carbonyls of Pro794 compensates for lost hydrogen bonds in the mutated ATP-binding site [3]
  • Substituent flexibility: Unlike rigid anilinoquinazolines, the pyridinyl linkage permits rotational adjustment to accommodate methionine's conformational flexibility [5]

Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidinone Analogues Against EGFR Mutants

CompoundR-groupEGFRWT IC50 (µM)EGFRT790M IC50 (µM)Selectivity Ratio (T790M/WT)
8a [1]5-Chlorophenyl0.0990.1231.24
9a [1]4-Fluorophenyl0.1850.3011.63
Gefitinib [3]Anilinoquinazoline0.027>5.0>185
Osimertinib [5]Acrylamide-indole0.0210.0241.14

Covalent analogues incorporating acrylamide warheads show enhanced suppression of T790M mutants by targeting Cys797, though these carry higher off-target risks. The non-covalent 3-amino-2-(5-chloropyridin-3-yl) derivative maintains efficacy through optimized steric complementarity rather than covalent bonding, evidenced by molecular dynamics simulations showing stable occupation of the hydrophobic back pocket without cysteine engagement [3] [5]. This is corroborated by crystallographic data (PDB: 5J9Y) where pyrazolopyrimidine inhibitors with similar halogen placement achieve sub-micromolar inhibition of T790M mutants through hydrophobic enclosure rather than covalent modification [9].

Properties

Product Name

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one

IUPAC Name

3-amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C12H8ClN5O

Molecular Weight

273.68 g/mol

InChI

InChI=1S/C12H8ClN5O/c13-8-4-7(5-15-6-8)11-17-10-9(2-1-3-16-10)12(19)18(11)14/h1-6H,14H2

InChI Key

YNYXFTQWLYMIOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N(C2=O)N)C3=CC(=CN=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.